

evaluating the efficacy of doxylamine against placebo for sleep latency

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Doxylamine vs. Placebo for Sleep Onset: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of doxylamine compared to placebo in reducing sleep latency. The information presented is intended for an audience with a professional background in research, science, and drug development. While doxylamine is a commonly available over-the-counter antihistamine used for short-term relief of insomnia, a critical examination of its clinical evidence reveals a notable scarcity of robust, publicly available quantitative data from placebo-controlled trials specifically measuring its impact on the time it takes to fall asleep.

Quantitative Data on Sleep Latency

Despite numerous mentions of doxylamine's superiority to placebo in promoting sleep induction, specific quantitative data from pivotal clinical trials, particularly objective polysomnography (PSG) measurements, are not widely accessible in the public domain. A frequently cited key study is a 1984 double-blind, placebo-controlled trial by Rickels et al., which is stated to have demonstrated the efficacy of doxylamine in improving sleep parameters. However, the detailed quantitative outcomes from this study are not readily available in published literature.

More recent analyses offer some insight. A major network meta-analysis published in 2022 provided a standardized mean difference (SMD) for the efficacy of doxylamine against placebo for insomnia. This provides a statistical measure of the effect size but does not offer concrete values in minutes for the reduction in sleep latency.

Treatment Group	Key Efficacy Finding	Source
Doxylamine	Moderate effect size in treating insomnia compared to placebo (SMD: 0.47; 95% CI: 0.06 to 0.89).	Network Meta-Analysis (2022) [1]
Placebo	Serves as the baseline for comparison.	N/A

Note: The lack of specific mean sleep latency reduction values in minutes for both doxylamine and placebo groups is a significant limitation in the available literature. The provided SMD indicates a moderate effect, but for detailed analysis, direct sleep latency data is crucial.

Experimental Protocols

Due to the limited availability of detailed protocols from early clinical trials of doxylamine, the following is a representative experimental protocol for a randomized, double-blind, placebo-controlled crossover study evaluating the efficacy of a hypnotic agent on sleep latency, based on common methodologies in sleep medicine research.

Study Objective: To assess the efficacy of a single oral dose of doxylamine succinate (25 mg) compared to placebo in reducing sleep onset latency in adults with a diagnosis of primary insomnia.

Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.

Participants:

- Inclusion Criteria:** Adults aged 18-65 years with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5),

experiencing sleep onset latency of >30 minutes at least three nights per week for at least three months.

- Exclusion Criteria: Individuals with other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, current use of other medications affecting sleep, and a history of substance abuse.

Interventions:

- Active Treatment: Doxylamine succinate 25 mg oral tablet.
- Control: Identical-appearing placebo tablet.

Procedure:

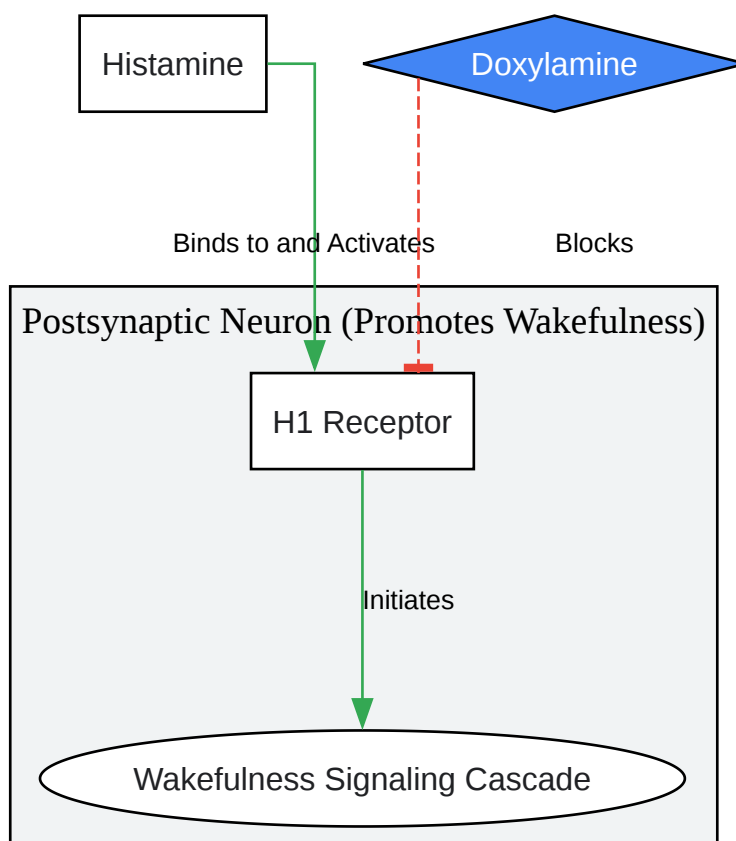
- Screening Period (1-2 weeks): Participants undergo a medical history review, physical examination, and baseline sleep assessment using sleep diaries and actigraphy.
- Treatment Periods (2 nights per period):
 - Participants are randomly assigned to receive either doxylamine or placebo on the first treatment night.
 - The assigned study medication is administered 30 minutes before their habitual bedtime.
 - Overnight polysomnography (PSG) is conducted to objectively measure sleep parameters.
 - A washout period of at least one week separates the two treatment periods.
 - In the second treatment period, participants receive the alternative treatment (the one they did not receive in the first period).
- Primary Outcome Measure: Latency to persistent sleep (LPS) as measured by PSG, defined as the time from lights out to the first 10 consecutive minutes of sleep.
- Secondary Outcome Measures:
 - Subjective sleep onset latency (sSOL) as recorded in a sleep diary.

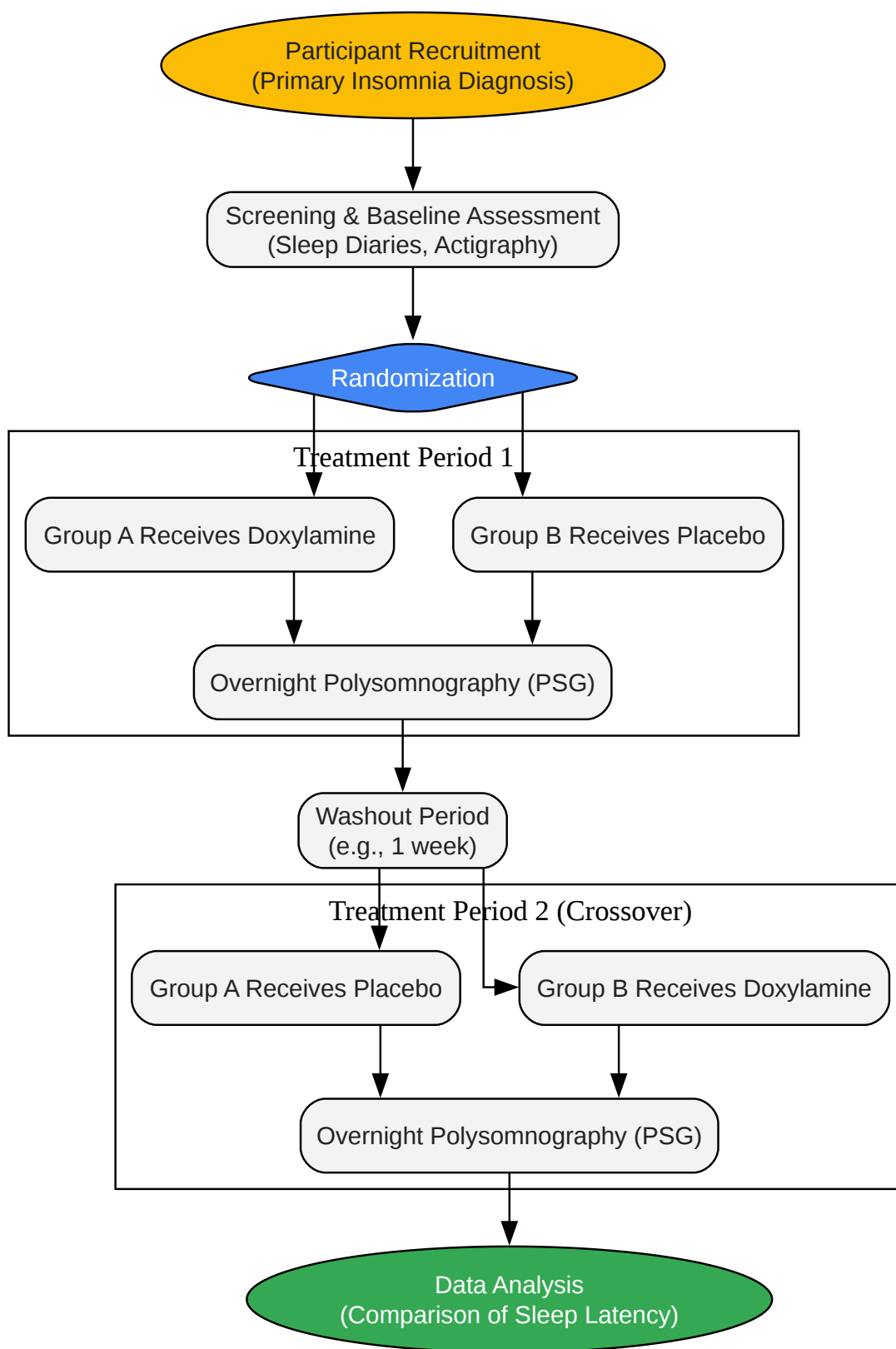
- Wake after sleep onset (WASO).
- Total sleep time (TST).
- Sleep efficiency (SE).
- Next-day residual effects assessed using tools like the Karolinska Sleepiness Scale (KSS) and psychomotor vigilance tests.

Statistical Analysis: The primary endpoint (LPS) will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.

Mechanism of Action: Signaling Pathway

Doxylamine is a first-generation antihistamine that readily crosses the blood-brain barrier. Its primary mechanism of action for inducing sleep is as an antagonist of the histamine H1 receptor in the central nervous system. Histamine is a neurotransmitter that promotes wakefulness. By blocking the H1 receptor, doxylamine inhibits the wake-promoting signals of histamine, leading to a sedative effect and a reduction in the time it takes to fall asleep.





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References

- 1. neurologylive.com [neurologylive.com]
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